molecular formula C11H14N2 B2364757 1-(1-Methylindol-6-yl)ethanamine CAS No. 1494158-83-6

1-(1-Methylindol-6-yl)ethanamine

Cat. No.: B2364757
CAS No.: 1494158-83-6
M. Wt: 174.247
InChI Key: LGONSSKVZPJXKT-UHFFFAOYSA-N
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Description

1-(1-Methylindol-6-yl)ethanamine is a synthetic compound that belongs to the family of aminoindanes. It is known for its psychoactive properties and is structurally related to other compounds in the amphetamine and phenethylamine classes

Preparation Methods

The synthesis of 1-(1-Methylindol-6-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable amines.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Methylindol-6-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

1-(1-Methylindol-6-yl)ethanamine has been explored for various scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors and its potential as a tool for studying brain function.

    Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(1-Methylindol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, including serotonin and dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and uptake.

    Pathways Involved: The compound’s effects are mediated through various signaling pathways, including the activation of G-protein-coupled receptors and the modulation of intracellular signaling cascades. These interactions can lead to changes in neuronal activity and behavior.

Comparison with Similar Compounds

1-(1-Methylindol-6-yl)ethanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 6-Methoxy-1-methyl-2-aminoindane and 6-Methoxy-1-methyl-2-aminoindane are structurally related and share similar psychoactive properties.

Properties

IUPAC Name

1-(1-methylindol-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)10-4-3-9-5-6-13(2)11(9)7-10/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONSSKVZPJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494158-83-6
Record name 1-(1-methyl-1H-indol-6-yl)ethan-1-amine
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